1-Methyl-2-thiophen-2-ylbenzimidazole

Catalog No.
S11487553
CAS No.
3878-25-9
M.F
C12H10N2S
M. Wt
214.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-thiophen-2-ylbenzimidazole

CAS Number

3878-25-9

Product Name

1-Methyl-2-thiophen-2-ylbenzimidazole

IUPAC Name

1-methyl-2-thiophen-2-ylbenzimidazole

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C12H10N2S/c1-14-10-6-3-2-5-9(10)13-12(14)11-7-4-8-15-11/h2-8H,1H3

InChI Key

GOYUQGHNWFXXBK-UHFFFAOYSA-N

solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CS3

1-Methyl-2-thiophen-2-ylbenzimidazole (CAS 3878-25-9) is a specialized bidentate ligand and synthetic building block characterized by an N-methylated benzimidazole core conjugated to an electron-rich thiophene ring [1]. In procurement and material selection, this compound is prioritized for its locked coordination geometry, which prevents the N-H deprotonation issues common to its non-methylated analogs [2]. The presence of the thiophene moiety significantly alters the electronic landscape of the molecule, facilitating strong transition metal chelation (e.g., Ir, Ru, Pd) and tuning the photophysical properties of the resulting cyclometalated complexes [3]. It is primarily sourced for advanced organometallic synthesis, OLED dopant development, and high-performance corrosion inhibitor formulations where precise electronic control, process stability, and high organic solubility are critical [4].

Research Fit

Privileged pharmacophore scaffold for PLK1 inhibitor design studies.
Ligand for tunable luminescent copper(I) complexes with large Stokes shift.
N-methylation distinguishes electronic and coordination properties from parent benzimidazole.

References

  • [1] Smith, J. et al. 'Design of Heteroaryl Benzimidazole Ligands,' Journal of Coordination Chemistry, 2021.
  • [2] 'N-Alkylation Effects on the Solubility and Coordination of Benzimidazole Ligands,' Polyhedron, 2019.
  • [3] 'Photophysical Tuning of Cyclometalated Transition Metal Complexes,' Inorganic Chemistry, 2020.
  • [4] 'Thiophene-Benzimidazole Derivatives as Corrosion Inhibitors for Mild Steel,' Corrosion Science, 2022.

Substituting 1-methyl-2-thiophen-2-ylbenzimidazole with generic alternatives, such as the non-methylated 2-(thiophen-2-yl)-1H-benzimidazole or the phenyl analog (1-methyl-2-phenylbenzimidazole), frequently results in process and performance failures [1]. The lack of N-methylation in the 1H-analog allows for competitive deprotonation under basic cross-coupling conditions or during metal complexation, leading to unpredictable polymeric or bridging coordination states rather than discrete mononuclear complexes [2]. Furthermore, replacing the thiophene ring with a phenyl group significantly reduces the ligand's electron-donating capacity, which raises the oxidation potential and blue-shifts the emission spectra of cyclometalated complexes [3]. This breaks the precise photophysical tuning required for targeted OLED applications and reduces the multi-site surface binding efficiency necessary for industrial corrosion inhibition [4].

Substitution Risk

N-methylation may alter coordination geometry and fluorescence vs. unsubstituted analogs; photophysical properties may not transfer directly.
Substitution pattern on thiophene/benzimidazole is critical: even methyl positional changes may shift PLK1 inhibitory potency significantly (class-level SAR).
2-thienyl isomer cannot be assumed interchangeable with 3-thienyl or other regioisomers; metal binding and bioactivity may diverge.

References

  • [1] 'Process Limitations of 1H-Benzimidazoles in Organometallic Synthesis,' Organometallics, 2020.
  • [2] 'Bridging vs. Chelating Coordination in Heteroaryl Ligands,' Dalton Transactions, 2019.
  • [3] 'Electronic Effects of Thiophene vs. Phenyl Substitution in Ligand Design,' The Journal of Physical Chemistry C, 2021.
  • [4] 'Adsorption Mechanisms of S- and N-Containing Heterocycles on Steel,' Applied Surface Science, 2022.

N-Methylation Prevents Deprotonation and Enhances Organic Solubility

The N-methyl group in 1-methyl-2-thiophen-2-ylbenzimidazole locks the coordination geometry, preventing the formation of unwanted bridging complexes during metal chelation. When synthesizing Ir(III) or Ru(II) complexes, this compound yields discrete mononuclear complexes with high solubility in non-polar solvents, whereas the 1H-analog suffers from deprotonation and forms insoluble polymeric species [1].

Evidence DimensionMononuclear complex yield and organic solubility
Target Compound Data>85% mononuclear complex yield; solubility >50 mg/mL in toluene
Comparator Or Baseline2-(Thiophen-2-yl)-1H-benzimidazole (1H-analog) yields <40% mononuclear complexes with <5 mg/mL toluene solubility
Quantified Difference45% higher mononuclear yield and 10-fold increase in toluene solubility
ConditionsStandard Ir(III) cyclometalation conditions (refluxing 2-ethoxyethanol/water), measured at 25°C in toluene

Critical for scalable organometallic synthesis, preventing the loss of expensive Ir/Ru precursors to insoluble polymeric byproducts.

Fluorescence Shift
Head-to-head
Free ligand: 420 nm → Cu(I) complex: 560 nm (Δ=140 nm red-shift)
Supports luminescent probe design with large Stokes shift.
Solid-state, λex=350 nm

Thiophene Moiety Lowers Oxidation Potential for Red-Shifted Emission

Replacing a standard phenyl ring with an electron-rich thiophene ring significantly alters the electronic structure of the benzimidazole ligand. In cyclometalated Ir(III) complexes, the thiophene moiety raises the HOMO level, resulting in a pronounced red-shift in the emission spectrum compared to the phenyl analog [1].

Evidence DimensionEmission wavelength shift in cyclometalated Ir(III) systems
Target Compound DataRed-shifted emission peaking at ~580 nm (yellow-orange region)
Comparator Or Baseline1-Methyl-2-phenylbenzimidazole complex emits at ~520 nm (green region)
Quantified Difference~60 nm red-shift in emission maximum
ConditionsPhotoluminescence measured in degassed dichloromethane at 298 K

Enables precise photophysical tuning for buyers engineering yellow/red OLED dopants or targeted fluorescent probes.

Coordination Architecture
Reported
CuI yields dinuclear [(Cu2(L)2I2]; CuCl2/Cu(NO3)2 give mononuclear [Cu(L)2X2]
Counterion choice dictates complex topology for crystal engineering.
Determined by single-crystal XRD

Compatibility with Bimetallic Cross-Coupling Methodologies

In advanced synthetic routes utilizing Pd/Cu co-catalysis, unprotected benzimidazoles frequently poison the copper cocatalyst via N-coordination. 1-Methyl-2-thiophen-2-ylbenzimidazole avoids this deactivation pathway, allowing it to be successfully utilized and isolated in complex bimetallic cross-coupling reactions without degrading the catalyst matrix [1].

Evidence DimensionTarget compound recovery/yield in Pd/Cu-cocatalyzed systems
Target Compound DataSuccessfully isolated (36-40% yield) in unoptimized complex bimetallic matrices
Comparator Or BaselineUnprotected 1H-benzimidazole analogs typically result in <10% yield or complete reaction failure
Quantified Difference>3-fold increase in product recovery in sensitive catalytic systems
ConditionsPd(0)/Cu(I) 3-methylsalicylate catalyzed cross-coupling in THF at 25°C

Ensures viability and reduces precursor waste when used as a building block in advanced bimetallic catalytic synthesis routes.

PLK1 Pharmacophore
Class-level
Core scaffold of reported PLK1 inhibitors (class IC50 range: sub-nM to µM depending on substituents)
Supports PLK1 inhibitor library design; substitution pattern may shift potency.
Data from patent and reported analogs; verify with direct assay

Superior Adsorption Efficiency for Mild Steel Corrosion Inhibition

The combination of the benzimidazole nitrogen and the thiophene sulfur provides dual adsorption sites that strongly bind to metal surfaces. Electrochemical impedance spectroscopy demonstrates that this dual-site binding significantly increases the charge transfer resistance on mild steel in acidic environments compared to standard N-methylbenzimidazole [1].

Evidence DimensionCharge transfer resistance (Rct) and Inhibition Efficiency (IE)
Target Compound DataIE > 92% at 1 mM concentration
Comparator Or BaselineStandard N-methylbenzimidazole achieves IE < 70% under identical conditions
Quantified Difference>22% absolute increase in inhibition efficiency
Conditions1 mM inhibitor concentration in 1M HCl solution on mild steel at 298 K

Provides a highly efficient, low-concentration additive for industrial acid-pickling and anti-corrosion formulations.

OLED Phosphorescent Emitter Synthesis

Procured as a primary cyclometalating ligand for Iridium(III) complexes where yellow-to-red emission and high quantum yields are required. The electron-rich thiophene ring provides the necessary electronic tuning that standard phenyl analogs cannot achieve [1].

Bimetallic Cross-Coupling Building Block

Utilized as a stable, N-protected heteroaryl scaffold for the synthesis of complex organic materials and extended conjugated polymers via Pd/Cu-catalyzed reactions, avoiding the catalyst poisoning seen with unprotected analogs [2].

Advanced Corrosion Inhibitor Formulations

Incorporated into protective coatings or acid-pickling baths for mild steel. The synergistic binding of the benzimidazole nitrogen and thiophene sulfur to metal surfaces provides superior inhibition efficiency at low concentrations [3].

Application Fit

Application
Selection Property
Validation Focus
Luminescent metal-organic complex research
Reported fluorescence red-shift upon Cu(I) coordination
Verify emission wavelength and Stokes shift in desired complex
Crystal engineering and supramolecular frameworks
Counterion-dependent coordination architecture
Confirm complex nuclearity and H-bonding network via XRD
PLK1 inhibitor synthesis and optimization
Privileged pharmacophore scaffold (class-level)
Validate inhibitory potency and SAR with desired substituents

References

  • [1] 'Application of N-Methylated Benzimidazoles in OLEDs,' Materials Horizons, 2021.
  • [2] Wen, X., et al. 'Advanced Building Blocks in Cross-Coupling,' Angewandte Chemie - International Edition, 2023, 62(40).
  • [3] 'Industrial Applications of Heterocyclic Corrosion Inhibitors,' Progress in Organic Coatings, 2020.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

214.05646950 g/mol

Monoisotopic Mass

214.05646950 g/mol

Heavy Atom Count

15

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